molecular formula C20H15ClN4 B565171 Vatalanib-d4 Dihydrochloride CAS No. 1246820-27-8

Vatalanib-d4 Dihydrochloride

Cat. No.: B565171
CAS No.: 1246820-27-8
M. Wt: 350.842
InChI Key: YCOYDOIWSSHVCK-KDWZCNHSSA-N
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Description

Vatalanib-d4 Dihydrochloride is a deuterated form of Vatalanib, a potent inhibitor of vascular endothelial growth factor receptors. This compound is primarily used in scientific research to study angiogenesis and its inhibition, which is crucial in cancer treatment. The deuterated form, Vatalanib-d4, is labeled with deuterium to facilitate detailed pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib-d4 Dihydrochloride involves the incorporation of deuterium atoms into the Vatalanib molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core phthalazine structure, followed by the introduction of the deuterated phenyl and pyridine groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Vatalanib-d4 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites, which are studied for their biological activity.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Vatalanib-d4, which are analyzed for their potential therapeutic applications.

Scientific Research Applications

Vatalanib-d4 Dihydrochloride is extensively used in scientific research, particularly in the fields of:

    Chemistry: To study the detailed pharmacokinetics and metabolic pathways of Vatalanib.

    Biology: To investigate the mechanisms of angiogenesis and its inhibition.

    Medicine: As a tool in cancer research to develop new therapeutic strategies targeting vascular endothelial growth factor receptors.

    Industry: In the development of new drugs and therapeutic agents, leveraging its unique properties for enhanced efficacy and safety.

Mechanism of Action

Vatalanib-d4 Dihydrochloride exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptors. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the angiogenesis process. The compound targets multiple receptors, including vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 2, and vascular endothelial growth factor receptor 3, as well as platelet-derived growth factor receptors and c-KIT .

Comparison with Similar Compounds

    Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: A multi-kinase inhibitor targeting vascular endothelial growth factor receptors and other kinases.

    Pazopanib: Inhibits vascular endothelial growth factor receptors and is used in the treatment of renal cell carcinoma.

Uniqueness of Vatalanib-d4 Dihydrochloride: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad spectrum of activity against multiple receptors makes it a valuable tool in cancer research and drug development.

Properties

IUPAC Name

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYDOIWSSHVCK-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678666
Record name N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-27-8
Record name N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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